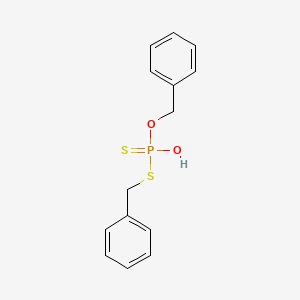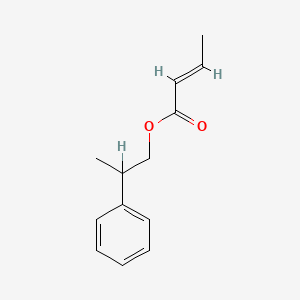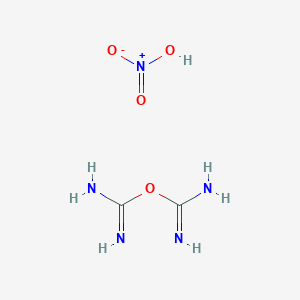
Amidinouronium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amidinouronium nitrate is a chemical compound with the molecular formula C2H6N4O.HNO3. It is known for its unique properties and applications in various fields of science and industry. The compound is a derivative of amidinouronium, combined with nitric acid, forming a nitrate salt. It is primarily used in research and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amidinouronium nitrate can be synthesized through the reaction of amidinouronium chloride with silver nitrate in an aqueous solution. The reaction proceeds as follows:
C2H6N4O.HCl+AgNO3→C2H6N4O.HNO3+AgCl
The reaction is typically carried out at room temperature, and the resulting silver chloride precipitate is filtered off to obtain the pure this compound solution. The solution is then evaporated to yield the solid compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced filtration techniques to remove impurities. The compound is produced in cleanroom environments to ensure the highest quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Amidinouronium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: It can be reduced to form amidinouronium derivatives.
Substitution: The nitrate group can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium chloride or potassium bromide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrogen oxides such as nitric oxide and nitrogen dioxide.
Reduction: Amidinouronium derivatives with different functional groups.
Substitution: Amidinouronium salts with different anions.
Applications De Recherche Scientifique
Amidinouronium nitrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for certain enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of amidinouronium nitrate involves its ability to donate nitrate ions, which can participate in various biochemical and chemical reactions. The nitrate ions can act as oxidizing agents, facilitating the oxidation of other compounds. Additionally, the amidinouronium moiety can interact with biological molecules, potentially affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amidinouronium chloride: Similar structure but with a chloride anion instead of nitrate.
Amidinouronium sulfate: Contains a sulfate anion, used in different industrial applications.
Amidinouronium phosphate: Phosphate anion, used in biochemical research.
Uniqueness
Amidinouronium nitrate is unique due to its nitrate anion, which imparts distinct reactivity and stability compared to other amidinouronium salts. Its ability to participate in oxidation reactions makes it valuable in various chemical processes, and its stability under different conditions makes it suitable for industrial applications.
Propriétés
Numéro CAS |
7526-21-8 |
|---|---|
Formule moléculaire |
C2H7N5O4 |
Poids moléculaire |
165.11 g/mol |
Nom IUPAC |
carbamimidoyl carbamimidate;nitric acid |
InChI |
InChI=1S/C2H6N4O.HNO3/c3-1(4)7-2(5)6;2-1(3)4/h(H3,3,4)(H3,5,6);(H,2,3,4) |
Clé InChI |
QQYKZOLCDDIUOH-UHFFFAOYSA-N |
SMILES canonique |
C(=N)(N)OC(=N)N.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


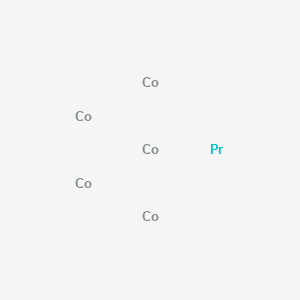
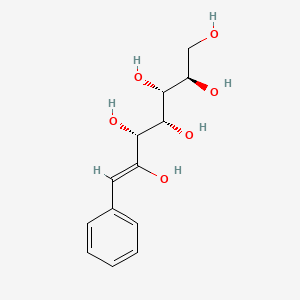

![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)
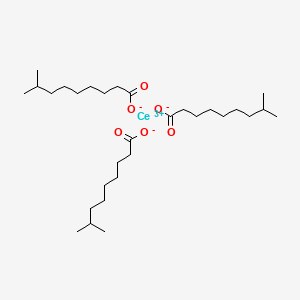
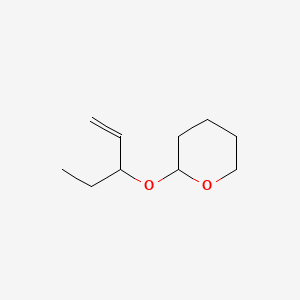
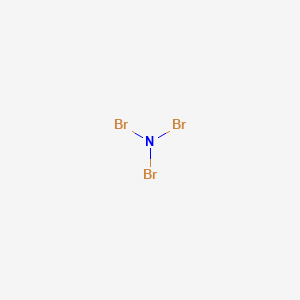
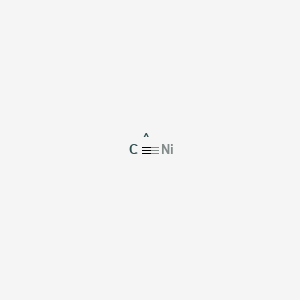
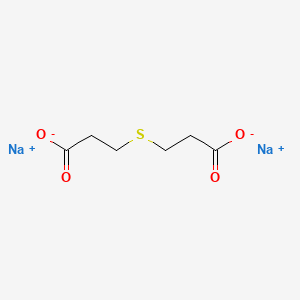
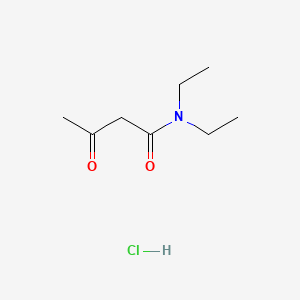
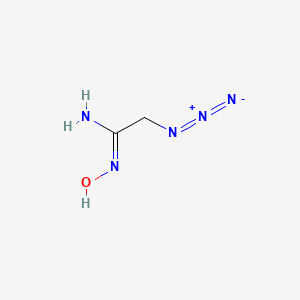
![[(1R,4S,5S,6S,7S,9R,10S,11S,12S,13S)-2-(benzoyloxymethyl)-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] 4-acetyloxybenzoate](/img/structure/B15176737.png)
